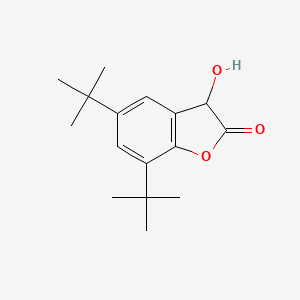
methyl 3-(4-(hydroxymethyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a hydroxymethyl group attached to the cinnamate backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for an extended period .
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxymethylhydrocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cinnamate double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-carboxycinnamate.
Reduction: Formation of methyl 4-hydroxymethylhydrocinnamate.
Substitution: Formation of various substituted cinnamate esters depending on the reagents used.
Scientific Research Applications
methyl 3-(4-(hydroxymethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 4-hydroxymethylhydrocinnamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxycinnamate: Similar structure but lacks the hydroxymethyl group.
Methyl 3-hydroxycinnamate: Hydroxyl group is positioned differently on the aromatic ring.
Methyl 4-hydroxy-3-methoxycinnamate: Contains an additional methoxy group.
Uniqueness
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,12H,6-8H2,1H3 |
InChI Key |
SKQCXBPBEZCQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)






![4-[(3,5-Difluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8626243.png)



